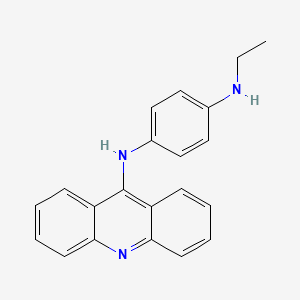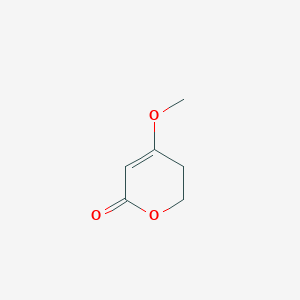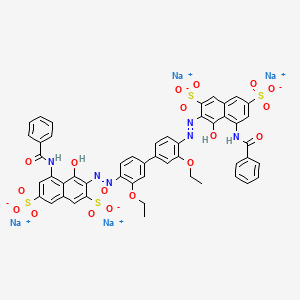
Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with ethoxy groups and further reacted to introduce azo linkages. The final steps involve the sulfonation and introduction of sodium ions to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves controlled reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is usually purified through crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye for staining and visualization in various analytical techniques. It is also employed in the study of azo compound reactivity and stability.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications, including as antimicrobial agents.
Industry
Industrially, it is used in the production of textiles, plastics, and inks due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo linkages, which can undergo reversible redox reactions. These reactions are crucial for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to changes in coloration.
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3-((3,3-dimethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
- Tetrasodium 3,3-((3,3-dimethyl(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
Uniqueness
The presence of ethoxy groups in Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) imparts unique solubility and reactivity characteristics compared to its dimethoxy and dimethyl counterparts. This makes it particularly valuable in applications requiring specific solubility and stability profiles.
特性
CAS番号 |
94200-17-6 |
|---|---|
分子式 |
C50H36N6Na4O18S4 |
分子量 |
1229.1 g/mol |
IUPAC名 |
tetrasodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-ethoxyphenyl]-2-ethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C50H40N6O18S4.4Na/c1-3-73-39-21-29(15-17-35(39)53-55-45-41(77(67,68)69)23-31-19-33(75(61,62)63)25-37(43(31)47(45)57)51-49(59)27-11-7-5-8-12-27)30-16-18-36(40(22-30)74-4-2)54-56-46-42(78(70,71)72)24-32-20-34(76(64,65)66)26-38(44(32)48(46)58)52-50(60)28-13-9-6-10-14-28;;;;/h5-26,57-58H,3-4H2,1-2H3,(H,51,59)(H,52,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChIキー |
JGYCHXDHLBXPGK-UHFFFAOYSA-J |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O)OCC)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


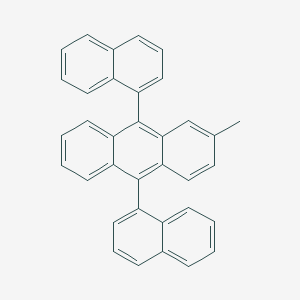
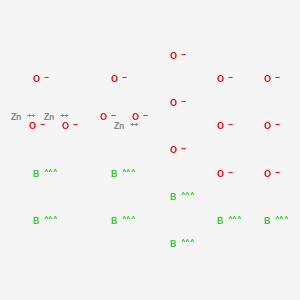
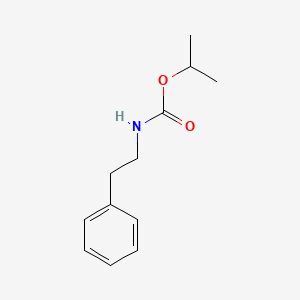
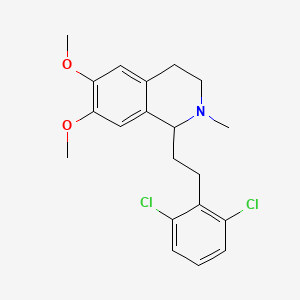
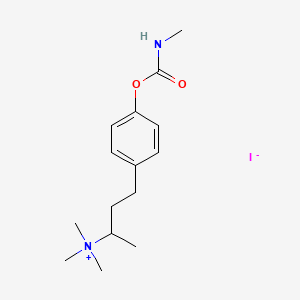
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
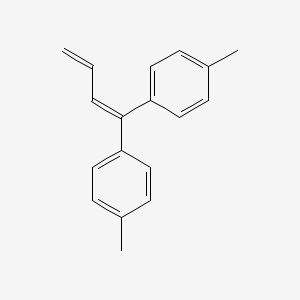

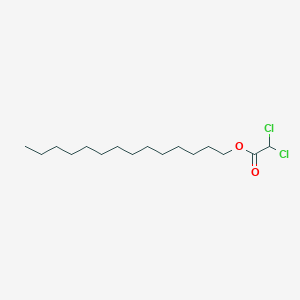

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)
